molecular formula C13H9FN2 B8393944 2-Fluoro-3-(4-methylpyridin-3-yl)benzonitrile

2-Fluoro-3-(4-methylpyridin-3-yl)benzonitrile

Cat. No.: B8393944
M. Wt: 212.22 g/mol
InChI Key: BBENURLCHNJUHL-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4-methylpyridin-3-yl)benzonitrile is a useful research compound. Its molecular formula is C13H9FN2 and its molecular weight is 212.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H9FN2

Molecular Weight

212.22 g/mol

IUPAC Name

2-fluoro-3-(4-methylpyridin-3-yl)benzonitrile

InChI

InChI=1S/C13H9FN2/c1-9-5-6-16-8-12(9)11-4-2-3-10(7-15)13(11)14/h2-6,8H,1H3

InChI Key

BBENURLCHNJUHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)C2=CC=CC(=C2F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A reaction flask was charged with tetrakis(triphenylphosphine)palladium(0) (1.040 g, 0.900 mmol), 3-bromo-2-fluorobenzonitrile (3.6 g, 18.00 mmol), sodium carbonate (7.63 g, 72.0 mmol), and 4-methylpyridin-3-ylboronic acid (2.59 g, 18.90 mmol). The mixture was stirred at room temperature for 10 min under N2, then DME (67.2 mL), EtOH (33.6 mL), and water (33.6 mL) were added sequentially. The resultant mixture was heated at 90° C. overnight. After 17 hr, the reaction mixture was allowed to cool to room temperature. The reaction was quenched with water. The reaction mixture was diluted with EtOAc. The layers were separated and the aqueous phase was extracted with EtOAc (3×). The organic phases were combined, dried over Na2SO4, filtered, and concentrated to afford a brown residue. The crude material was dissolved in a minimal amount of CH2Cl2 to be chromatographed. Purification of the crude material by silica gel chromatography using an ISCO machine (120 g column, 85 mL/min, 0-70% EtOAc in hexanes over 25 min, tr=15 min) gave the title compound (2.80 g, 13.19 mmol, 73.3% yield) as a purple residue. ESI MS (M+H)+=213.1. HPLC Peak tr=1.01 minutes. Purity >99%. HPLC Conditions: C.
Name
Quantity
67.2 mL
Type
reactant
Reaction Step One
Name
Quantity
33.6 mL
Type
solvent
Reaction Step One
Name
Quantity
33.6 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3.6 g
Type
reactant
Reaction Step Four
Quantity
7.63 g
Type
reactant
Reaction Step Four
Quantity
2.59 g
Type
reactant
Reaction Step Four
Quantity
1.04 g
Type
catalyst
Reaction Step Four
Yield
73.3%

Synthesis routes and methods II

Procedure details

To a solution of 3-bromo-2-fluorobenzonitrile (2.0 g, 10.00 mmol) and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (2.81 g, 11.00 mmol) in a mixture of DME (30 mL), ethanol (15 mL), and water (15 mL) was added Na2CO3 (4.24 g, 40.0 mmol). This suspension was degassed with a stream of N2 for 10 minutes and then tetrakis(triphenylphosphine)palladium(0) (0.578 g, 0.500 mmol) was added followed by degassing with nitrogen for 10 minutes. The tube was then sealed and heated to 90° C. for 14 hours. The vessel was cooled to room temperature and diluted with EtOAc and water. The mixture was further diluted with brine and extracted three times with EtOAc. The combined organics were dried over MgSO4, filtered, and concentrated to give the crude product as a brown oil. The crude material was purified by flash chromatography on silica using an ISCO machine (80 g SiO2 column, 60 mL/min, 0-20% acetone in CH2Cl2 over 20 minutes, tr=8 minutes) to give the title compound (2.18 g, 8.69 mmol, 87% yield) as a pale yellow solid. ESI MS (M+H)+=249.1.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
4.24 g
Type
reactant
Reaction Step Two
Quantity
0.578 g
Type
catalyst
Reaction Step Three
Yield
87%

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